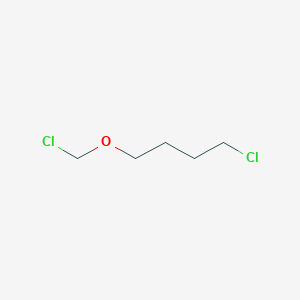
tert-butyl N-(3,4-dihydroxybutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3,4-dihydroxybutyl)carbamate (TBDHC) is a synthetic compound that has been used in a range of laboratory experiments and scientific research applications. It is a versatile compound that has been used to study a variety of biological processes, including enzymatic reactions, protein-ligand interactions, and biochemical pathways. We will also discuss the advantages and limitations of using TBDHC in laboratory experiments, as well as potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3,4-dihydroxybutyl)carbamate has been used in a variety of scientific research applications, including studies of enzymatic reactions, protein-ligand interactions, and biochemical pathways. It has also been used to study the effects of different drugs on cell cultures, as well as to study the effects of various environmental stressors on organisms.
Wirkmechanismus
Tert-butyl N-(3,4-dihydroxybutyl)carbamate is a carbamate derivative that acts as a reversible inhibitor of various enzymes, including protein kinases and proteases. It binds to the active site of the enzyme, blocking the substrate from binding and thus preventing the enzyme from catalyzing the reaction. This inhibition can be reversed by the addition of a nucleophile, such as a hydroxyl group, which displaces the tert-butyl N-(3,4-dihydroxybutyl)carbamate from the enzyme's active site.
Biochemical and Physiological Effects
tert-butyl N-(3,4-dihydroxybutyl)carbamate has been shown to inhibit several enzymes involved in various biochemical pathways, including those involved in DNA replication, transcription, and translation. In addition, tert-butyl N-(3,4-dihydroxybutyl)carbamate has been shown to inhibit the activity of various metabolic enzymes, such as those involved in glycolysis and the pentose phosphate pathway. It has also been shown to inhibit the activity of various cellular signaling pathways, including those involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-butyl N-(3,4-dihydroxybutyl)carbamate in laboratory experiments provides several advantages, including its ability to reversibly inhibit enzymes, its low toxicity, and its low cost. However, it also has some limitations, such as its limited solubility in aqueous solutions and its susceptibility to hydrolysis.
Zukünftige Richtungen
There are several potential future directions for research using tert-butyl N-(3,4-dihydroxybutyl)carbamate, including the development of novel inhibitors of enzymes involved in various biochemical pathways, the study of the effects of tert-butyl N-(3,4-dihydroxybutyl)carbamate on various cellular processes, and the use of tert-butyl N-(3,4-dihydroxybutyl)carbamate to study the effects of different drugs on cell cultures. In addition, tert-butyl N-(3,4-dihydroxybutyl)carbamate could be used to study the effects of various environmental stressors on organisms, as well as to study the interaction between proteins and small molecules.
Synthesemethoden
Tert-butyl N-(3,4-dihydroxybutyl)carbamate can be synthesized through a condensation reaction between tert-butyl alcohol and N-(3,4-dihydroxybutyl) carbamate. The reaction is conducted in an aqueous solution at room temperature, and yields tert-butyl N-(3,4-dihydroxybutyl)carbamate as the primary product. The reaction can be further optimized by varying the pH, temperature, and concentration of reactants.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(3,4-dihydroxybutyl)carbamate can be achieved through a multi-step reaction pathway involving the protection of functional groups, nucleophilic substitution, and deprotection.", "Starting Materials": [ "tert-butyl carbamate", "3,4-dihydroxybutyl bromide", "potassium carbonate", "dimethylformamide", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Protection of the tert-butyl carbamate by reaction with hydrochloric acid to form tert-butyl chloroformate", "Nucleophilic substitution of tert-butyl chloroformate with 3,4-dihydroxybutyl bromide in the presence of potassium carbonate and dimethylformamide to form tert-butyl N-(3,4-dihydroxybutyl)carbamate", "Deprotection of the tert-butyl group by reaction with sodium hydroxide in methanol to yield the final product" ] } | |
CAS-Nummer |
878807-30-8 |
Molekularformel |
C9H19NO4 |
Molekulargewicht |
205.3 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



